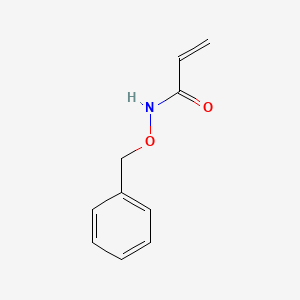

N-benzyloxyacrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-phenylmethoxyprop-2-enamide |

InChI |

InChI=1S/C10H11NO2/c1-2-10(12)11-13-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) |

InChI Key |

QPMVQTZCXRUZMM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NOCC1=CC=CC=C1 |

Origin of Product |

United States |

Historical Context of Acrylamide Derivatives in Chemical Synthesis and Materials Science

The journey of acrylamide (B121943) and its derivatives in the realm of science is a rich narrative of discovery and application. Initially, simple acrylamides were recognized for their high reactivity and ability to form robust, water-soluble polymers. Polyacrylamide, for instance, found widespread use as a flocculant in water treatment, a matrix for electrophoresis gels, and a soil conditioner. This foundational understanding set the stage for more complex investigations into how modifying the acrylamide structure could lead to materials with tunable properties.

The mid-20th century witnessed a surge in research on vinyl monomers, with a significant focus on controlling their polymerization to achieve desired molecular weights and architectures. This era laid the groundwork for the development of controlled radical polymerization techniques, which would later become instrumental in the synthesis of well-defined polymers from acrylamide derivatives.

Significance of N Substitution in Acrylamide Chemistry for Tailored Reactivity and Polymer Properties

The introduction of substituents on the nitrogen atom of the acrylamide (B121943) monomer, a process known as N-substitution, proved to be a pivotal moment in polymer chemistry. This modification allows for the fine-tuning of a polymer's characteristics by altering the steric and electronic nature of the monomer. The substituent group can influence a range of properties, including solubility, thermal responsiveness, and biocompatibility.

A prime example of the impact of N-substitution is the celebrated case of Poly(N-isopropylacrylamide) (PNIPAm). mdpi.comnih.gov This polymer exhibits a sharp, reversible phase transition in aqueous solutions at approximately 32°C, a temperature close to human body temperature. mdpi.comnih.gov This "smart" behavior, known as a lower critical solution temperature (LCST), has made PNIPAm a cornerstone of research in areas like controlled drug delivery, tissue engineering, and smart hydrogels. nih.govnih.gov The isopropyl group's ability to engage in temperature-dependent hydrogen bonding with water molecules is central to this phenomenon. nih.gov

The principle of N-substitution extends to a wide variety of functional groups, each imparting distinct properties to the resulting polymer. For instance, incorporating hydrophilic or hydrophobic groups can modulate the polymer's interaction with different solvents, while the introduction of reactive handles can allow for post-polymerization modification and the conjugation of biomolecules or other functional moieties. uni-bayreuth.de The ability to create polymers with such tailored properties underscores the immense potential held within the diverse family of N-substituted acrylamides.

| N-Substituted Acrylamide | Key Property/Feature | Potential Application Area |

| N-isopropylacrylamide (NIPAm) | Thermoresponsive (LCST ~32°C) mdpi.comnih.gov | Drug delivery, tissue engineering nih.govnih.gov |

| N,N-diethylacrylamide (DEA) | Thermoresponsive (LCST 32-34°C) | Biocompatible materials |

| N-acryloylmorpholine (NAM) | High hydrophilicity, biocompatibility | Hydrogels, biomedical devices |

| N-hydroxysuccinimide acrylamide | Reactive ester for bioconjugation | Biosensors, protein-polymer conjugates |

Table 1: Examples of N-Substituted Acrylamides and Their Properties

Overview of Current Research Trajectories for N Benzyloxyacrylamide As a Multifunctional Building Block

Established and Emerging Synthetic Routes to N-Benzyloxyacrylamide

The preparation of N-benzyloxyacrylamide can be approached through several strategic pathways. These include the direct modification of starting materials and the coupling of key fragments.

Direct N-Benzylation Approaches

The synthesis of N-substituted hydroxamic acids can, in principle, be achieved through the direct N-alkylation of a primary hydroxamic acid. unl.pt This strategy involves the formation of a nitrogen-alkyl bond on a pre-existing hydroxamic acid scaffold. For N-benzyloxyacrylamide, this would theoretically involve the N-benzylation of acrylamide (B121943). However, this specific transformation is not a commonly reported method in the literature, likely due to challenges with selectivity. The N-alkylation of hydroxamic acids can be complicated by the ambident nucleophilic nature of the hydroxamate group, which possesses both nitrogen and oxygen atoms that can act as nucleophiles. This can lead to the formation of a mixture of N-alkylated and O-alkylated products. unl.pt

General strategies for the N-alkylation of hydroxamic acids often employ a base to deprotonate the N-H bond, generating a more nucleophilic hydroxamate anion, which then reacts with an alkylating agent like benzyl bromide. unl.ptresearchgate.net Another approach is the Mitsunobu reaction, which can also be used for N-alkylation but may still suffer from the formation of O-alkylated side-products. unl.pt Given these potential difficulties, more direct and selective methods are generally preferred for the synthesis of N-benzyloxyacrylamide.

Acryloylation of N-Benzylamine Derivatives

A more common and direct route to N-benzyloxyacrylamide involves the acylation of an O-benzylhydroxylamine precursor. beilstein-journals.orgnih.gov This method builds the target molecule by forming the amide bond, a reliable and well-established transformation. The typical procedure involves reacting O-benzylhydroxylamine hydrochloride with acryloyl chloride in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, in a suitable solvent like dichloromethane (B109758) or a biphasic system. beilstein-journals.orggoogle.com

The reaction proceeds via the nucleophilic attack of the nitrogen atom of O-benzylhydroxylamine on the carbonyl carbon of acryloyl chloride, leading to the formation of N-benzyloxyacrylamide and the corresponding hydrochloride salt of the base. This method is generally efficient and provides the desired product in good yields.

Table 1: Representative Synthesis of N-Benzyloxyacrylamide via Acryloylation

| Precursors | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| O-Benzylhydroxylamine hydrochloride, Acryloyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | Not specified, but widely used | nih.gov |

| O-Benzylhydroxylamine, Acryloyl chloride | Aqueous NaOH, Dichloromethane | High | google.com |

Cross-Metathesis Reactions for α,β-Unsaturated Hydroxamates Utilizing N-Benzyloxyacrylamide.beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.netscispace.com

Olefin cross-metathesis (CM) has emerged as a powerful tool for the synthesis of α,β-unsaturated hydroxamates, with N-benzyloxyacrylamide serving as a key building block. beilstein-journals.org This methodology allows for the direct formation of a carbon-carbon double bond, coupling N-benzyloxyacrylamide with a variety of terminal alkenes to produce functionalized α,β-unsaturated N-benzyloxyamides. beilstein-journals.orgresearchgate.net These products can subsequently be converted to the corresponding hydroxamic acids. beilstein-journals.org

The reaction is valued for its efficiency and functional group tolerance, providing a direct route to compounds that might otherwise require multi-step syntheses. beilstein-journals.org For instance, this approach has been successfully applied to the synthesis of precursors for the anticancer drug Suberoylanilide Hydroxamic Acid (SAHA). researchgate.net

Catalytic Systems in Cross-Metathesis (e.g., Grubbs' Second Generation Catalyst, Hoveyda-Grubbs)

The success of cross-metathesis reactions involving N-benzyloxyacrylamide is highly dependent on the choice of catalyst. Ruthenium-based catalysts, particularly the Grubbs' and Hoveyda-Grubbs' second-generation catalysts, have proven to be highly effective for this transformation. beilstein-journals.org

Grubbs' Second Generation Catalyst is known for its high activity and tolerance to a wide range of functional groups. beilstein-journals.org In the cross-metathesis of N-benzyloxyacrylamide with terminal olefins (class-I olefins), this catalyst promotes the reaction efficiently, typically in a solvent like refluxing dichloromethane, to afford the desired products in good yields (57–85%). beilstein-journals.org

Hoveyda-Grubbs' Second Generation Catalyst often exhibits improved stability and can lead to even higher yields in certain cases. For example, in the reaction between 1-decene (B1663960) and N-benzyloxyacrylamide, switching from Grubbs' second-generation catalyst to the Hoveyda-Grubbs' equivalent improved the yield from 81% to 84% under identical conditions. beilstein-journals.org The phosphine-free nature of Hoveyda-type catalysts can be advantageous in reactions with electron-deficient olefins like acrylamides, as it can prevent catalyst decomposition pathways involving the phosphine (B1218219) ligand.

Table 2: Catalyst Performance in Cross-Metathesis with N-Benzyloxyacrylamide

| Alkene Partner | Catalyst | Yield of CM Product | Reference |

|---|---|---|---|

| 1-Decene | Grubbs' Second Generation | 81% | beilstein-journals.org |

| 1-Decene | Hoveyda-Grubbs' Second Generation | 84% | beilstein-journals.org |

| Dodecene | Grubbs' Second Generation | Similar to 1-Decene | beilstein-journals.org |

| Bromobutene | Grubbs' Second Generation | Slightly lower yield | beilstein-journals.org |

Stereochemical Control in Cross-Metathesis with N-Benzyloxyacrylamide

Stereochemistry, specifically the E/Z selectivity of the newly formed double bond, is a critical aspect of cross-metathesis reactions. In reactions involving acrylamides, the thermodynamic preference is generally for the E (trans) isomer, and many standard ruthenium catalysts provide this isomer as the major product. caltech.edursc.org The cross-metathesis of N-benzyloxyacrylamide with terminal olefins using second-generation Grubbs' catalysts typically yields the E-isomer with high selectivity. beilstein-journals.org

However, achieving kinetic Z-selectivity in cross-metathesis with electron-deficient partners like acrylamides has been a significant challenge. researchgate.netnih.gov Recent advancements have led to the development of specialized ruthenium catalysts designed to favor the formation of the Z (cis) isomer. nih.govacs.org These catalysts often feature cyclometalated structures and bulky N-heterocyclic carbene (NHC) ligands. nih.gov For instance, novel cyclometalated ruthenium catalysts have been shown to facilitate the efficient Z-selective cross-metathesis between common terminal olefins and various acrylamides, a previously difficult transformation. nih.gov The choice of anionic ligands on the catalyst, such as a pivalate (B1233124) group, can also play a crucial role in promoting the kinetic preference for cross-metathesis over undesired side reactions. nih.gov While these specific Z-selective catalysts have not been extensively reported with N-benzyloxyacrylamide itself, the principles governing their selectivity with other acrylamides are directly applicable. researchgate.netnih.gov

Alternative Synthetic Pathways for N-Benzyloxyacrylamide Analogues

The core structure of N-benzyloxyacrylamide can be modified to create a range of analogues with diverse properties and reactivities. The synthesis of these analogues often relies on domino reactions and cycloadditions where N-alkoxyacrylamides, including N-benzyloxyacrylamide, act as versatile building blocks. dntb.gov.uantnu.edu.twresearchgate.netmdpi.com

For example, N-alkoxyacrylamides can participate as key partners in base-catalyzed domino aza-Michael/intramolecular-Michael reactions to produce highly substituted δ-lactams with good stereocontrol. dntb.gov.ua They can also undergo formal [4+2] cycloaddition reactions. An efficient protocol for the base-catalyzed [4+2] annulation between 2-nitrobenzofurans and N-alkoxyacrylamides has been developed to synthesize dihydrobenzofuro[3,2-b]pyridin-2(1H)-ones in high yields. ntnu.edu.twresearchgate.net

Furthermore, N-benzyloxyacrylamide derivatives can be employed in multi-component sequences. A domino thia-Michael/aldol (B89426) sequence between N-alkoxyacrylamides and α,β-unsaturated carbonyls provides access to polysubstituted δ-lactams. mdpi.com These alternative pathways highlight the utility of the N-benzyloxyacrylamide scaffold in constructing complex heterocyclic systems, thereby generating a library of analogues for various applications.

Green Chemistry Principles and Sustainable Synthesis of N-Benzyloxyacrylamide

The application of green chemistry principles to the synthesis of N-benzyloxyacrylamide is an area of growing interest, aiming to reduce the environmental impact of its production. This involves exploring solvent-free reaction conditions and developing more efficient and eco-friendly catalytic systems.

Solvent-Free Synthetic Strategies

Solvent-free synthesis offers significant environmental benefits by eliminating the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. tandfonline.combeilstein-journals.org While specific solvent-free methods for the direct synthesis of N-benzyloxyacrylamide are not yet widely reported, analogous solvent-free approaches for amide synthesis, such as mechanochemistry and microwave-assisted synthesis, present viable and sustainable alternatives. tandfonline.comrsc.org

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), has emerged as a powerful tool for the solvent-free synthesis of amides. rsc.orgnih.govacs.org This technique can lead to faster reaction times, higher yields, and simplified purification processes. acs.org For example, the mechanochemical synthesis of various amides has been successfully achieved by grinding carboxylic acids with amines in the presence of a coupling reagent. rsc.org

Microwave-assisted synthesis is another prominent green technique that can be performed under solvent-free conditions. rsc.orgresearchgate.net Microwave irradiation can significantly accelerate reaction rates by directly and efficiently heating the reactants, often leading to higher yields and cleaner reactions compared to conventional heating methods. rsc.orgresearchgate.net The solvent-free, microwave-assisted synthesis of various (meth)acrylamides directly from (meth)acrylic acid and amines has been reported to give good yields in short reaction times. researchgate.net

Catalytic Enhancements for Efficient and Eco-Friendly Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. While the use of ruthenium-based Grubbs' catalysts for cross-metathesis is well-established, research into more sustainable catalytic systems is ongoing. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. google.com

For the synthesis of N-substituted acrylamides in general, heterogeneous catalysts such as silica-supported sodium carbonate (Na₂CO₃/SiO₂) or sodium bisulfate (NaHSO₄/SiO₂) have been employed effectively under solvent-free conditions. tandfonline.com These solid-supported reagents act as basic or acidic catalysts, respectively, and can be easily removed by simple filtration. tandfonline.com

Furthermore, photocatalysis represents a green and sustainable approach to chemical synthesis. rsc.orgbeilstein-journals.orgrsc.org Visible-light-induced reactions, often employing metal-free organic photocatalysts, can proceed under mild conditions with high atom economy. rsc.orgbeilstein-journals.org For instance, the redox-neutral coupling of N-aryl acrylamides with carbonyls has been achieved using a donor-acceptor cyanoarene-based fluorophore as a photocatalyst, avoiding the need for external additives. rsc.org While not yet applied to N-benzyloxyacrylamide specifically, these photocatalytic methods offer a promising avenue for its future sustainable synthesis.

Table 2: Potential Green Synthetic Approaches for Amide/Acrylamide Synthesis

| Synthetic Approach | Catalyst/Conditions | Key Advantages | Potential Applicability to N-Benzyloxyacrylamide | Reference |

|---|---|---|---|---|

| Mechanochemistry | Ball-milling, often with a coupling reagent | Solvent-free, rapid, high yields, simple work-up | Direct amidation of acryloyl chloride with O-benzylhydroxylamine | rsc.orgnih.govacs.org |

| Microwave-Assisted Synthesis | Solvent-free, microwave irradiation | Reduced reaction times, energy efficiency, high yields | Direct amidation of acrylic acid or its derivatives | rsc.orgresearchgate.net |

| Heterogeneous Catalysis | Solid-supported acids/bases (e.g., NaHSO₄/SiO₂) | Catalyst recyclability, simple product isolation, solvent-free conditions | Amidation reactions using recyclable catalysts | tandfonline.com |

| Photocatalysis | Visible light, organic photocatalysts | Mild conditions, high atom economy, metal-free | Radical-based syntheses and modifications | rsc.orgbeilstein-journals.orgrsc.org |

Electrophilic and Nucleophilic Reactions of the Acrylamide Moiety

The conjugated system of the acrylamide group in N-benzyloxyacrylamide allows it to act as both an electrophile and a nucleophile, making it a versatile building block in organic synthesis.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. rsc.org N-benzyloxyacrylamide serves as an excellent Michael acceptor and can also be part of more intricate domino reaction sequences.

N-benzyloxyacrylamides have been instrumental in the development of sophisticated domino reactions for the synthesis of complex heterocyclic structures. In one notable example, these compounds participate in a domino aza–Michael/thia–Michael/aldol sequence to produce highly substituted δ-lactams. acs.org This sequence showcases the multifaceted reactivity of the N-benzyloxyacrylamide core. The process is initiated by the nucleophilic attack of the benzyloxyamino group onto an α,β-unsaturated carbonyl compound (an aza-Michael addition), which is followed by a thia-Michael addition and a final aldol condensation to construct the δ-lactam ring. acs.org

A significant feature of N-benzyloxyacrylamides is their ability to function as both a 1,3-bis-nucleophile and a 1,4-electrophile within a single, one-pot reaction. acs.org This dual reactivity is a testament to the electronic properties conferred by the N-alkoxy group. The nucleophilic character at the nitrogen and the α-carbon (1,3-relationship) and the electrophilic nature of the β-carbon (1,4-relationship to the nitrogen) allow for the construction of complex molecular architectures through carefully designed cascade reactions. acs.orgacs.org For instance, in the presence of a suitable catalyst, N-benzyloxyacrylamide can react with a thiophenol derivative and an α,β-unsaturated carbonyl in a single flask to yield intricate polyfunctionalized δ-lactams. acs.org This capability streamlines synthetic routes and enhances molecular complexity in an efficient manner.

Table 1: Domino Reactions Involving N-Benzyloxyacrylamide Derivatives

| Reaction Type | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Domino aza–Michael/thia–Michael/aldol | N-alkoxyacrylamides, α,β-unsaturated carbonyls, thiophenol derivatives | Polysubstituted δ-lactams | Acts as both a 1,3-bis-nucleophile and a 1,4-electrophile in a one-pot process. | acs.org |

| Domino aza–Michael/Morita–Baylis–Hillman | N-benzyloxyacrylamides, α,β-unsaturated carbonyls | Substituted piperidin-2-ones with an exocyclic olefinic bond | PPh3-promoted, atom-economic, one-pot process with good stereoselectivity. | nih.gov |

While the Michael addition chemistry of N-benzyloxyacrylamide is well-documented, its participation in cycloaddition reactions such as the Diels-Alder reaction is less prevalent in the literature. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings through the concerted reaction of a conjugated diene with a dienophile. rsc.org

Research has shown that structurally related N-alkoxyacrylamides can serve as effective dienophiles in Lewis acid-catalyzed enantioselective Diels-Alder reactions. For example, in the presence of a chiral Lewis acid, N-alkoxyacrylamides react with cyclopentadiene (B3395910) to yield the corresponding cycloadducts with high enantioselectivity. acs.orgnih.gov This suggests that N-benzyloxyacrylamide could potentially act as a dienophile under similar conditions, with the benzyloxy group influencing the stereochemical outcome of the reaction. However, specific examples detailing the use of N-benzyloxyacrylamide itself as a dienophile in Diels-Alder reactions are not extensively reported.

Michael Addition Reactions in Complex Molecule Synthesis

Reactions Involving the Benzyloxy Protecting Group and its Transformation

The benzyloxy group serves as a crucial protecting group for the nitrogen atom in N-benzyloxyacrylamide. Its selective removal is a key step in many synthetic strategies to unveil the free hydroxamic acid or other functionalities.

The cleavage of the benzyl-oxygen bond can be achieved through various methods, with catalytic hydrogenation and the use of Lewis acids like boron trichloride (B1173362) (BCl₃) being among the most common.

Hydrogenation: Catalytic hydrogenation is a widely employed method for the deprotection of benzyl groups. grafiati.com The reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. This method is considered "green" due to the ease of catalyst removal and reuse. grafiati.com The benzyloxy group of N-benzyloxyacrylamide can be selectively cleaved under these conditions to afford the corresponding hydroxamic acid. The efficiency of the hydrogenation can sometimes be enhanced by the addition of an acidic co-catalyst. grafiati.com

Boron Trichloride (BCl₃): Boron trichloride is a powerful Lewis acid that can effectively cleave ether linkages, including benzyl ethers. wikipedia.orgbeilstein-journals.org The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the chloride ion on the benzylic carbon. This method is particularly useful when other reducible functional groups are present in the molecule that would not be compatible with hydrogenation conditions. The deprotection of N-benzyloxyacrylamide using BCl₃ provides an alternative route to the corresponding deprotected product. wikipedia.org

Table 2: Deprotection Methods for N-Benzyloxyacrylamide

| Reagent | Conditions | Product | Advantages | Reference |

|---|---|---|---|---|

| H₂, Pd/C | Hydrogen atmosphere, typically in a solvent like ethanol (B145695) or ethyl acetate (B1210297). | N-hydroxyacrylamide | Mild conditions, catalyst is easily removed. | grafiati.com |

| BCl₃ | Anhydrous conditions, typically in a chlorinated solvent like dichloromethane at low temperatures. | N-hydroxyacrylamide | Effective for substrates with functional groups sensitive to reduction. | wikipedia.orgbeilstein-journals.org |

Functionalization of the Aromatic Ring in N-Benzyloxyacrylamide Derivatives

The N-benzyloxyacrylamide molecule contains a phenyl group within its benzyloxy moiety, which is susceptible to electrophilic aromatic substitution. This allows for the synthesis of a diverse range of derivatives by modifying the aromatic ring. The presence of the electron-donating ether linkage (-O-CH2-) generally directs incoming electrophiles to the ortho and para positions of the ring.

Research into the functionalization of similar structures, such as N-acetylated phenylalanine methyl ester (N-AcPheOMe), has demonstrated that the aromatic ring can be selectively oxidized. rsc.org For instance, using an iron(II) complex with hydrogen peroxide, a marked preference for aromatic ring hydroxylation over oxidation at other positions has been observed, leading to the formation of tyrosine isomers. rsc.org This suggests that similar regioselective hydroxylations could be achieved on the aromatic ring of N-benzyloxyacrylamide derivatives. Other classical aromatic functionalization reactions are also plausible.

Table 1: Potential Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents | Potential Product Description |

|---|---|---|

| Hydroxylation | Fe(II) catalyst, H₂O₂ | Introduction of a hydroxyl (-OH) group, primarily at the para and ortho positions. |

| Bromination | Br₂, FeBr₃ | Introduction of a bromine (-Br) atom, useful for subsequent cross-coupling reactions. |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group, which can be further reduced to an amine. |

Catalytic Transformations of N-Benzyloxyacrylamide

While widely recognized for its utility in olefin metathesis, the structural features of N-benzyloxyacrylamide make it a suitable substrate for a variety of other catalytic transformations.

Metal-Catalyzed Coupling Reactions Beyond Olefin Metathesis

The N-benzyloxyacrylamide scaffold possesses sites that are amenable to transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. umb.eduwiley.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. umb.edu

For N-benzyloxyacrylamide derivatives, two primary locations exist for such couplings:

The Aromatic Ring: If the phenyl ring is pre-functionalized with a halide (e.g., a bromine atom, as described in Table 1), it can participate in a range of palladium- or nickel-catalyzed cross-coupling reactions. unife.it

The Vinyl Group: While the Heck reaction typically couples an aryl halide with an olefin, umb.edu related transformations could potentially functionalize the double bond of the acrylamide moiety.

Heterogeneous catalysts, which consist of a metal dispersed on a solid support, offer advantages in product purity and catalyst recyclability and could be applied to these transformations. wikipedia.org

Table 2: Plausible Metal-Catalyzed Cross-Coupling Reactions for Functionalized N-Benzyloxyacrylamide Derivatives

| Coupling Reaction | Required Derivative | Coupling Partner | Typical Catalyst | Bond Formed |

|---|---|---|---|---|

| Suzuki Coupling | Aryl-Br-N-benzyloxyacrylamide | Aryl boronic acid | Pd(PPh₃)₄ | Aryl-Aryl |

| Sonogashira Coupling | Aryl-Br-N-benzyloxyacrylamide | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Aryl-Br-N-benzyloxyacrylamide | Amine | Pd catalyst with specific ligands | Aryl-Nitrogen |

Organocatalytic Activations and Mechanisms (e.g., PPh₃-catalyzed domino reactions)

Organocatalysis, which uses small organic molecules to accelerate reactions, provides a powerful metal-free approach to transforming N-benzyloxyacrylamide. beilstein-journals.org As an α,β-unsaturated carbonyl compound, it is an excellent Michael acceptor. Phosphines, such as triphenylphosphine (B44618) (PPh₃), are effective catalysts for domino reactions involving such substrates.

A classic example is the phosphine-catalyzed domino sequence. The mechanism initiates with the nucleophilic addition of PPh₃ to the β-carbon of the acrylamide. This creates a zwitterionic enolate intermediate. This nucleophilic intermediate can then attack an electrophile, such as an aldehyde. Subsequent proton transfer and elimination of the PPh₃ catalyst regenerate the catalyst and yield a highly functionalized product. This type of sequence, which combines multiple bond-forming events in a single operation, is a hallmark of domino reactions. mdpi.com

N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that can activate α,β-unsaturated systems like N-benzyloxyacrylamide to participate in a wide array of domino reactions. nih.govnih.gov

Table 3: Example of a PPh₃-Catalyzed Domino Reaction

| Reactant 1 | Reactant 2 (Electrophile) | Catalyst | Key Intermediate | Product Type |

|---|---|---|---|---|

| N-benzyloxyacrylamide | Aromatic Aldehyde (Ar-CHO) | Triphenylphosphine (PPh₃) | Phosphonium enolate | Functionalized γ-lactone or δ-lactam precursor |

Stereochemical Control and Diastereoselectivity in N-Benzyloxyacrylamide Reactions

When N-benzyloxyacrylamide participates in reactions that generate new stereocenters, controlling the resulting stereochemistry is of paramount importance. The use of chiral catalysts allows for the selective formation of one enantiomer or diastereomer over others.

This control is particularly relevant in addition reactions to the double bond, such as the Michael additions discussed previously. For example, in an organocatalyzed Michael addition of a nucleophile to N-benzyloxyacrylamide, the reaction creates at least one new stereocenter. If the nucleophile itself is chiral, a pair of diastereomers will be formed.

The strategic selection of a chiral catalyst can decisively influence the diastereomeric ratio (d.r.) of the products. Research in asymmetric catalysis has shown that catalyst structure can be tuned to produce either the syn or anti diastereomer preferentially in a concept known as diastereodivergent synthesis. nih.gov For instance, a chiral phosphine catalyst in a Morita-Baylis-Hillman-type reaction or a bifunctional thiourea-amine catalyst in a Michael addition can create a specific chiral environment that favors the transition state leading to one diastereomer. The ability to access either diastereomer simply by changing the catalyst, rather than the substrates, represents a highly efficient and powerful synthetic strategy. nih.gov

Table 4: Hypothetical Stereochemical Control in a Michael Addition

| Nucleophile | Chiral Catalyst Type | Expected Outcome | Rationale |

|---|---|---|---|

| Prochiral ketone | Chiral Cinchona alkaloid-derived thiourea | High enantioselectivity (>90% ee) and diastereoselectivity (anti favored) | The catalyst's hydrogen-bonding network and steric bulk direct the approach of the nucleophile. |

Polymerization Chemistry of N Benzyloxyacrylamide

Homopolymerization of N-Benzyloxyacrylamide

Homopolymerization involves the reaction of N-benzyloxyacrylamide monomers to form a polymer chain consisting solely of repeating N-benzyloxyacrylamide units. The nature of this process, whether through conventional free-radical pathways or more advanced controlled methods, dictates the final polymer's architecture, molecular weight, and dispersity.

Free radical polymerization (FRP) is a fundamental chain-growth polymerization method initiated by the decomposition of an initiator molecule to form free radicals. scribd.com The process consists of three key stages: initiation, propagation, and termination. scribd.comprinceton.edu

Initiation: The process begins when an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, thermally decomposes to generate primary radicals. These radicals then react with an N-benzyloxyacrylamide monomer, transferring the radical activity to it and forming an active monomeric radical. scribd.com

Propagation: The newly formed monomer radical adds to subsequent monomer molecules in a rapid succession, leading to the growth of the polymer chain. ethz.ch

Termination: The growth of a polymer chain ceases through termination reactions, which typically occur by combination (two growing chains coupling together) or disproportionation (a hydrogen atom is transferred from one chain to another). ethz.chlibretexts.org

A significant aspect of the free radical polymerization involving N-benzyloxyacrylamide is the phenomenon of chain transfer . wikipedia.org In this reaction, the activity of a growing polymer radical is transferred to another molecule, which can be a monomer, solvent, initiator, or a specifically added chain transfer agent (CTA). rubbernews.comyoutube.comyoutube.com This transfer stops the growth of the original polymer chain and creates a new radical that can initiate the growth of a new chain. ethz.chyoutube.com The primary consequence of chain transfer is a reduction in the average molecular weight of the resulting polymer. wikipedia.orgrubbernews.com

Research has shown that α-benzyloxyacrylamide can function as a sulfur-free chain transfer agent in the polymerization of various other monomers. researchgate.netresearchgate.net This inherent chain transfer capability is also relevant in its own homopolymerization. The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cₓ). rubbernews.com While data for the homopolymerization is not specified, the chain transfer constants for α-benzyloxyacrylamide in the polymerization of other common monomers initiated by AIBN at 60°C have been determined, highlighting its effectiveness in controlling molecular weight. researchgate.net

Table 1: Chain Transfer Constants (Cₓ) for α-Benzyloxyacrylamide in the Polymerization of Various Monomers at 60°C researchgate.net

| Monomer | Chain Transfer Constant (Cₓ) |

|---|---|

| Methyl Methacrylate (B99206) | 0.081–0.47 |

| Styrene (B11656) | 0.036–0.14 |

| Methyl Acrylate | 0.3–1.1 |

| Vinyl Acetate (B1210297) | 12–20 |

The data indicates that α-benzyloxyacrylamide is a particularly effective chain transfer agent for vinyl acetate and a moderately effective one for acrylates, while being less so for styrene and methyl methacrylate. researchgate.net This suggests that during its own free-radical homopolymerization, chain transfer to the monomer is a significant reaction that would inherently limit the achievable molecular weight.

Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), encompasses a set of techniques that provide enhanced control over polymer molecular weight, dispersity (Đ), and architecture compared to conventional FRP. sigmaaldrich.commdpi.com These methods achieve control by establishing a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species, which minimizes irreversible termination reactions. cmu.eduscribd.com The main CRP techniques include Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP). mdpi.com

RAFT polymerization is a highly versatile CRP method that can be applied to a wide array of monomers. sigmaaldrich.commdpi.com The control is achieved by adding a thiocarbonylthio compound, known as a RAFT agent or CTA, to a conventional free-radical system. sigmaaldrich.com The RAFT mechanism involves a sequence of addition-fragmentation equilibria where the propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical, leaving the original chain in a dormant state. sigmaaldrich.com This rapid exchange allows all chains to grow at a similar rate, resulting in polymers with low dispersity and predictable molecular weights. researchgate.netmdpi.com

While specific studies on the RAFT homopolymerization of N-benzyloxyacrylamide are not detailed in the available literature, the technique is generally suitable for acrylamide-type monomers. sigmaaldrich.com The selection of the RAFT agent is critical for successful polymerization. For acrylamides, dithiocarbamates and trithiocarbonates are often effective. sigmaaldrich.comsigmaaldrich.com A hypothetical RAFT polymerization of N-benzyloxyacrylamide would allow for the synthesis of well-defined homopolymers and facilitate the creation of block copolymers.

ATRP is another powerful CRP method based on a reversible redox process catalyzed by a transition metal complex, most commonly copper complexed with a nitrogen-based ligand. cmu.edusigmaaldrich.com The polymerization is initiated by an alkyl halide, and control is maintained through a reversible activation-deactivation cycle. The lower oxidation state metal complex activates a dormant polymer chain (with a halide end-group) to generate a propagating radical and the higher oxidation state metal complex, which can then deactivate the radical to reform the dormant species. cmu.edunih.gov

There is no specific literature detailing the ATRP of N-benzyloxyacrylamide. However, ATRP is widely used for polymerizing various functional monomers, including acrylamides. mdpi.comtcichemicals.com A successful ATRP of N-benzyloxyacrylamide would require careful selection of the initiator, copper salt (e.g., Cu(I)Br), and a suitable ligand (e.g., a multidentate amine like PMDETA or Me₆TREN) to ensure the equilibrium between active and dormant species is appropriately balanced for controlled polymerization. sigmaaldrich.comtcichemicals.com

NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer radical, forming a dormant alkoxyamine species. researchgate.netnih.gov At elevated temperatures, the C–ON bond of the alkoxyamine undergoes reversible homolytic cleavage, releasing the propagating radical and the nitroxide. This equilibrium maintains a low concentration of active radicals, enabling controlled chain growth. cmu.edu

While NMP is a robust technique, its application to the homopolymerization of N-benzyloxyacrylamide has not been specifically documented. One study mentions the use of NMP in the synthesis of a multiblock copolymer that incorporates N-benzyloxyacrylamide, but this was in combination with Ring-Opening Metathesis Polymerization (ROMP), not as a standalone homopolymerization method. beilstein-journals.org For a successful NMP of an acrylamide (B121943) monomer, a suitable nitroxide, such as TEMPO or its derivatives, and an appropriate initiator would be required, with the reaction typically conducted at temperatures above 100°C. cmu.edunih.gov

Living polymerization is an ideal form of chain-growth polymerization where termination and irreversible chain transfer are absent. scribd.comrsc.org This allows polymer chains to remain active indefinitely, enabling the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions (Đ ≈ 1), and complex architectures like block copolymers. scribd.comnih.gov

The CRP techniques (RAFT, ATRP, NMP) are often referred to as "living" or "controlled/living" because they suppress termination reactions, allowing for characteristics of a true living polymerization. mdpi.comnih.gov By controlling the ratio of monomer consumed to the initiator or CTA concentration, the molecular weight of the polymer can be predetermined. scribd.commdpi.comrsc.org

Table 2: Comparison of Molecular Weight Control in Free Radical vs. Controlled Radical Polymerization

| Feature | Conventional Free Radical Polymerization (FRP) | Controlled Radical Polymerization (CRP) |

|---|---|---|

| Primary Control Mechanism | Chain transfer agents, initiator concentration. youtube.comresearchgate.net | Dynamic equilibrium between active and dormant species. cmu.edu |

| Molecular Weight Predictability | Low; molecular weight is difficult to predetermine and often limited by chain transfer or termination. d-nb.info | High; molecular weight is proportional to the monomer/initiator (or CTA) ratio and conversion. rsc.orgnih.gov |

| Dispersity (Đ = Mₙ/Mₙ) | Broad (typically Đ > 1.5). d-nb.info | Narrow (typically Đ < 1.5). nih.gov |

| Chain End Functionality | Variable and uncontrolled, resulting from termination or transfer events. ethz.ch | Preserved throughout the polymerization, allowing for chain extension and block copolymer synthesis. sigmaaldrich.comsigmaaldrich.com |

For N-benzyloxyacrylamide, molecular weight control can be approached in two ways. In conventional FRP, its inherent nature as a chain transfer agent can be utilized to produce lower molecular weight polymers. researchgate.net For synthesizing high molecular weight, well-defined poly(N-benzyloxyacrylamide), a living or controlled approach like RAFT, ATRP, or NMP would be necessary. These advanced methods would provide precise control over the polymer's final properties, which is essential for high-performance material applications. mdpi.comnih.gov

Controlled Radical Polymerization (CRP) of N-Benzyloxyacrylamide

Copolymerization Strategies Involving N-Benzyloxyacrylamide

Copolymerization, the process of polymerizing two or more different monomer species, is a powerful strategy to tailor the properties of polymeric materials. wikipedia.org N-benzyloxyacrylamide (BzA) can be incorporated into copolymers to introduce protected hydroxyl functionalities, which can be later modified for specific applications. The arrangement of the monomer units within the copolymer chain—be it statistical, block, or grafted—significantly influences the final properties of the material. wikipedia.orguq.edu.au

Statistical Copolymerization with Various Monomers

Statistical copolymers feature a random distribution of monomer units along the polymer chain, dictated by the kinetics of the polymerization reaction. wikipedia.orgmdpi.com The synthesis is typically achieved in a one-pot reaction where all monomers are present from the beginning. mdpi.comnih.gov Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to synthesize statistical copolymers with well-defined molecular weights and low dispersity. mdpi.comnih.gov

The properties of statistical copolymers containing N-benzyloxyacrylamide are a blend of the constituent homopolymers. For instance, copolymerizing BzA with hydrophobic monomers like benzyl (B1604629) methacrylate (BzMA) or hydrophilic monomers such as N-vinylpyrrolidone (NVP) allows for fine-tuning of properties like solubility and thermal characteristics. The exact sequence distribution is governed by the reactivity ratios of the comonomers. While specific reactivity ratios for N-benzyloxyacrylamide with various comonomers are not extensively documented in the provided context, the general principle of statistical copolymerization allows for its integration with a wide array of vinyl monomers.

Table 1: Examples of Monomer Types for Statistical Copolymerization

| Monomer Class | Example Monomer | Potential Copolymer Property |

|---|---|---|

| Methacrylates | Benzyl Methacrylate (BzMA) | Enhanced thermal stability, hydrophobicity |

| Acrylamides | N,N-dimethylacrylamide (DMAAm) | Increased hydrophilicity, altered solution behavior |

| Vinyl Pyrrolidones | N-vinylpyrrolidone (NVP) | Biocompatibility, water solubility |

Block Copolymer Synthesis via N-Benzyloxyacrylamide Incorporation

Block copolymers consist of two or more distinct homopolymer chains linked together. wikipedia.orgnih.gov These materials are of significant interest due to their ability to self-assemble into ordered nanostructures. The synthesis of block copolymers incorporating N-benzyloxyacrylamide is most effectively achieved through controlled/living polymerization methods like RAFT, Atom Transfer Radical Polymerization (ATRP), or Nitroxide-Mediated Polymerization (NMP). rsc.orgnih.gov

The typical synthetic route involves the sequential addition of monomers. mdpi.com First, one monomer is polymerized to create a "living" polymer chain, often referred to as a macro-chain transfer agent (macro-CTA) in the context of RAFT. mdpi.com Once this first monomer is consumed, the second monomer, in this case, N-benzyloxyacrylamide, is introduced to the system. The polymerization then continues from the active end of the first block, resulting in a well-defined diblock copolymer. This process can be repeated with other monomers to create triblock or multiblock copolymers. The living character of these polymerizations allows for precise control over the length of each block, which in turn dictates the morphology of the self-assembled structures.

Table 2: RAFT-Mediated Block Copolymer Synthesis Example

| Step | Description | Monomer(s) | Initiator/CTA | Result |

|---|---|---|---|---|

| 1 | Synthesis of the first block (macro-CTA) | Monomer A (e.g., N-vinylpyrrolidone) | AIBN / Universal CTA | "Living" Poly(Monomer A) with an active chain end |

| 2 | Chain extension with the second monomer | N-benzyloxyacrylamide (BzA) | - | Diblock copolymer: Poly(Monomer A)-block-Poly(N-benzyloxyacrylamide) |

Graft Copolymerization Techniques

Graft copolymers are composed of a main polymer chain (backbone) to which one or more side chains (grafts) of a different chemical nature are attached. numberanalytics.comresearchgate.net This architecture can be achieved through three primary methods: "grafting from," "grafting onto," and "grafting through." researchgate.net

Grafting From : In this approach, initiating sites are created along a pre-existing polymer backbone. A second monomer is then polymerized from these sites, leading to the growth of grafts. For example, a backbone polymer could be functionalized with groups capable of initiating the polymerization of N-benzyloxyacrylamide.

Grafting Onto : This method involves attaching pre-formed polymer chains (the grafts) to a polymer backbone. researchgate.net This requires the backbone and the graft chains to have complementary reactive functional groups. A poly(N-benzyloxyacrylamide) chain with a reactive end-group could be attached to a functionalized backbone polymer.

Grafting Through (Macromonomer Method) : This technique involves the copolymerization of a standard monomer with a macromonomer—a polymer chain with a polymerizable group at one end. researchgate.net An N-benzyloxyacrylamide-based macromonomer could be copolymerized with another vinyl monomer to form a graft copolymer.

Radiation-induced graft copolymerization is another powerful technique where high-energy radiation (like gamma-rays) or UV light generates radical sites on a backbone polymer, which then initiate the polymerization of a monomer such as N-benzyloxyacrylamide from the surrounding solution. nih.gov

Polymer Microstructure and Topological Control in Poly(N-benzyloxyacrylamide) Synthesis

Controlled radical polymerizations like RAFT and ATRP are instrumental in synthesizing poly(N-benzyloxyacrylamide) with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). mdpi.commdpi.com This control stems from the ability to suppress chain termination reactions, allowing polymer chains to grow in a "living" manner. nih.gov

By using multifunctional initiators or chain transfer agents, various polymer topologies can be accessed. For instance:

Linear Polymers : Synthesized using a monofunctional initiator.

Star Polymers : Created using a core molecule with multiple initiating sites, from which polymer arms grow outwards. nih.gov

Branched or Graft Polymers : Achieved through methods described in section 4.2.3, leading to complex, non-linear architectures. numberanalytics.com

The concept of "polymeric topological isomers"—polymers with the same molecular weight but different grafted structures (e.g., brush vs. comb polymers)—highlights the sophisticated level of control now possible. rsc.org Applying these advanced synthetic strategies to N-benzyloxyacrylamide allows for the creation of a diverse library of polymer structures, each designed for a specific function.

Post-Polymerization Modification of Poly(N-benzyloxyacrylamide) for Diversification

Post-polymerization modification is a versatile strategy for synthesizing functional polymers that may be difficult to obtain through direct polymerization of the corresponding functional monomer. rsc.orgmdpi.com Poly(N-benzyloxyacrylamide) is an excellent precursor polymer for this approach, as the benzyloxy group serves as a stable protecting group for the N-hydroxy functionality.

The key modification of poly(N-benzyloxyacrylamide) is the cleavage of the benzyl ether to unmask the N-hydroxyacrylamide units. This transformation converts the hydrophobic precursor polymer into a hydrophilic, functional polymer, poly(N-hydroxyacrylamide). This deprotection is analogous to the removal of benzyl protecting groups in polypeptide synthesis. nih.gov The reaction is typically achieved via catalytic hydrogenolysis.

This deprotection dramatically alters the polymer's properties, introducing hydrophilicity and providing a reactive hydroxyl group for further functionalization. The resulting poly(N-hydroxyacrylamide) can be further modified by reacting the hydroxyl groups with a variety of agents to attach biomolecules, drugs, or other functional moieties, making it a valuable platform for biomedical applications. nih.gov This two-step process—polymerization of the protected monomer followed by deprotection—is a powerful method for creating well-defined, highly functional materials. mdpi.com

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| N-benzyloxyacrylamide | BzA |

| Poly(N-benzyloxyacrylamide) | PBzA |

| Benzyl Methacrylate | BzMA |

| N-vinylpyrrolidone | NVP |

| N,N-dimethylacrylamide | DMAAm |

| Reversible Addition-Fragmentation chain Transfer | RAFT |

| Atom Transfer Radical Polymerization | ATRP |

| Nitroxide-Mediated Polymerization | NMP |

| Azobisisobutyronitrile | AIBN |

| Poly(N-hydroxyacrylamide) | pNHA |

Advanced Applications of N Benzyloxyacrylamide and Its Polymers in Academic Research

N-Benzyloxyacrylamide as a Functional Monomer for Stimuli-Responsive Materials

Stimuli-responsive polymers are materials that undergo significant changes in their properties in response to external triggers. beilstein-journals.org Common stimuli include pH, temperature, and redox potential. frontiersin.orgmdpi.comrsc.org Research in this area is vast, but direct examples using N-benzyloxyacrylamide are not prevalent in the literature.

Role in the Synthesis of Complex Polymeric Architectures

The synthesis of polymers with complex topologies such as dendrimers, hyperbranched polymers, and highly cross-linked networks is a sophisticated field of polymer chemistry aimed at creating materials with unique properties. nih.govnih.govresearchgate.net

Polymeric Nanoparticles and Micelles with N-Benzyloxyacrylamide Moieties

The formation of nanoparticles and micelles from amphiphilic block copolymers is a cornerstone of nanomedicine and advanced materials. nih.govnih.gov These structures self-assemble in a selective solvent, typically water, to form a core-shell architecture. researchgate.netresearchgate.net The hydrophobic blocks form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic blocks form the outer shell, providing stability and biocompatibility. mdpi.comuoc.gr

While direct examples of N-benzyloxyacrylamide in the literature for this specific purpose are not widespread, its chemical nature makes it a highly suitable candidate for the hydrophobic block in such copolymers. By combining a chain of poly(N-benzyloxyacrylamide) with a hydrophilic polymer block, such as poly(ethylene glycol) (PEG), a classic amphiphilic block copolymer could be formed.

In an aqueous environment, these hypothetical PEG-b-poly(N-benzyloxyacrylamide) copolymers would be expected to self-assemble into micelles. d-nb.infogoogle.com The hydrophobic poly(N-benzyloxyacrylamide) segments would segregate from the water to form the core, while the flexible, hydrophilic PEG chains would form the corona. The size and drug-loading capacity of these micelles could be precisely controlled by varying the lengths of the two blocks. uoc.gr Such nanoparticles could serve as advanced drug delivery systems, protecting therapeutic cargo and potentially offering controlled release. mdpi.com Furthermore, the benzyloxy group could be later removed to alter the properties of the micellar core or enable further chemical modification.

Precursor for Bio-Conjugation and Advanced Functionalization in Material Science

The ability to precisely modify polymers after their synthesis, known as post-polymerization modification, is a powerful tool for creating functional materials. osti.govrsc.org Poly(N-benzyloxyacrylamide) is an excellent precursor for such modifications, enabling the introduction of functionalities for bio-conjugation and advanced material design.

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. savvysciencepublisher.comorganic-chemistry.org These reactions are ideal for attaching molecules, including sensitive biomolecules, to polymer scaffolds. mdpi.comnih.gov

Poly(N-benzyloxyacrylamide) can serve as a latent functional polymer scaffold. The key to unlocking its potential for click chemistry lies in the deprotection of the benzyloxy group. Through catalytic hydrogenation, the benzyl (B1604629) protecting group can be cleaved to reveal a pendant hydroxyl group, transforming the polymer into poly(N-hydroxyacrylamide).

This polyol scaffold is then primed for functionalization. The hydroxyl groups can be readily converted into either azide (B81097) or alkyne functionalities through standard organic reactions. For example, reaction with an alkyne-containing acyl chloride would install alkyne handles, while reaction with an azide-bearing compound would introduce azide groups. This functionalized polymer is then ready to participate in CuAAC reactions, allowing for the covalent attachment of a wide array of molecules containing the complementary click handle. This strategy enables the synthesis of complex, tailor-made macromolecules for applications in fields ranging from drug delivery to advanced diagnostics. researchgate.netacs.org

Modifying surfaces with thin polymer films, or "polymer brushes," can dramatically alter their properties, such as wettability, biocompatibility, and adhesion. acs.orgresearchgate.net The "grafting-from" approach, where polymers are grown directly from an initiator-coated surface, is a powerful method for creating dense and well-defined polymer brushes. umons.ac.be

N-benzyloxyacrylamide is a suitable monomer for surface-initiated controlled radical polymerization techniques, such as atom transfer radical polymerization (SI-ATRP). rsc.orgrsc.org By immobilizing an ATRP initiator on a substrate (e.g., silicon, gold, or another polymer), a dense layer of poly(N-benzyloxyacrylamide) brushes can be grown. The resulting surface would exhibit the properties of the grafted polymer; in this case, the benzyloxy groups would likely confer a relatively hydrophobic character.

This approach offers two main advantages. First, it provides a straightforward method to create surfaces with specific and controlled hydrophobicity. Second, as with the linear polymer, the benzyl groups on the surface-grafted chains can be chemically removed to generate a surface rich in hydroxyl groups. This "activated" surface can then be further functionalized, for instance, to attach bioactive molecules to create biosensors or non-fouling surfaces for medical implants. acs.orgresearchgate.net

Application in Organic Synthesis as a Versatile Building Block (beyond simple reactions)

Beyond its use in polymer chemistry, the N-benzyloxyacrylamide monomer is a valuable and versatile building block in advanced organic synthesis. Its utility has been particularly highlighted in ruthenium-catalyzed cross-metathesis reactions. This reaction provides an efficient route to α,β-unsaturated N-benzyloxy amides, which are precursors to biologically important hydroxamic acids. nih.govnih.govbeilstein-journals.org

The cross-metathesis reaction between N-benzyloxyacrylamide and various terminal olefins proceeds efficiently, typically using Grubbs' second-generation or Hoveyda-Grubbs second-generation catalysts. nih.govbeilstein-journals.org This method is valued for its functional group tolerance and provides access to a range of unsaturated products in good yields. scispace.com These products can then undergo subsequent hydrogenation, which simultaneously saturates the carbon-carbon double bond and removes the O-benzyl protecting group to yield the final saturated hydroxamic acid. nih.govnih.gov This protocol has been successfully applied to the synthesis of the unusual amino acid component of the bioactive cyclic peptide Chap-31. nih.gov

| Olefin Substrate | Catalyst (mol %) | Reaction Time (h) | Yield of CM Product (%) |

|---|---|---|---|

| 1-Decene (B1663960) | G-II (2) | 6 | 81 |

| 1-Decene | HG-II (2) | 6 | 84 |

| Allylbenzene | G-II (2) | 12 | 75 |

| Styrene (B11656) | G-II (2) | 12 | 57 |

| N-Allylphthalimide | G-II (3) | 12 | 78 |

| Methyl 10-undecenoate | G-II (3) | 12 | 85 |

In another demonstration of its versatility, N-benzyloxyacrylamide has been employed as a bisnucleophile in an organocatalyzed domino aza-Michael/Morita-Baylis-Hillman reaction sequence. researchgate.net This highlights its potential in complex, multi-component reactions to build highly functionalized molecular architectures from simple precursors, solidifying its status as a powerful tool for advanced organic synthesis. riken.jpwikipedia.org

Spectroscopic and Advanced Analytical Characterization of N Benzyloxyacrylamide and Its Derivatives for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and dynamic study of N-benzyloxyacrylamide and its polymers. nih.govnih.gov It offers unparalleled insight into the connectivity of atoms and the conformational landscape of these molecules in solution and the solid state.

One-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for confirming the structure of N-benzyloxyacrylamide and for identifying intermediates formed during its synthesis and polymerization. emory.eduresearchgate.netresearchgate.net

¹H NMR: The proton NMR spectrum of N-benzyloxyacrylamide typically shows characteristic signals for the vinyl protons, the methylene (B1212753) protons of the benzyloxy group, and the aromatic protons of the phenyl ring. Broadening of signals in the ¹H NMR spectrum, particularly when recorded in dilute solutions, can indicate conformational dynamics or exchange processes. semanticscholar.org

¹³C NMR: The carbon-13 NMR spectrum complements the proton data, providing chemical shift information for each unique carbon atom in the molecule, including the carbonyl and vinyl carbons.

2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning all proton and carbon signals.

COSY experiments establish correlations between coupled protons, for instance, between the vinyl protons.

HSQC correlates directly bonded proton and carbon atoms.

The combined use of these 1D and 2D NMR methods allows for the detailed structural verification of N-benzyloxyacrylamide and plays a critical role in monitoring reaction progress and identifying transient species that may provide mechanistic insights into its polymerization. researchgate.net

Table 1: Representative NMR Data for N-Benzyloxyacrylamide

| Technique | Observed Feature | Significance |

| ¹H NMR | Signal broadening in dilute solution | Suggests conformational flexibility or intermolecular interactions. semanticscholar.org |

| ¹³C NMR | Distinct carbonyl and vinyl carbon signals | Confirms the presence of the acrylamide (B121943) functional group. |

| COSY | Correlation between vinyl protons | Establishes the connectivity within the acrylamide moiety. |

| HSQC | Correlation between CH₂ protons and carbon | Assigns the methylene group of the benzyloxy substituent. |

| HMBC | Correlation between amide NH and benzyl (B1604629) CH₂ | Confirms the N-O linkage. |

This table is for illustrative purposes; actual chemical shifts would be dependent on the solvent and experimental conditions.

For the characterization of poly(N-benzyloxyacrylamide) and its derivatives, solid-state NMR (ssNMR) spectroscopy is a powerful tool. mdpi.com Unlike solution NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the structure, conformation, and dynamics in the solid state. researchgate.net

¹³C and ¹⁵N CP/MAS: Cross-polarization magic-angle spinning (CP/MAS) experiments on ¹³C and ¹⁵N nuclei are particularly informative. mdpi.comcsic.es These techniques enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and average out anisotropic interactions to provide higher resolution spectra. For polymers of N-benzyloxyacrylamide, ¹³C CP/MAS can reveal information about the polymer backbone and the side-chain structure. ¹⁵N CP/MAS, although more challenging due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can directly probe the nitrogen environment of the amide group, providing insights into hydrogen bonding and local packing. csic.esrsc.orgnih.gov Changes in the chemical shifts of the amide nitrogen can indicate different polymeric microstructures or interactions. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. spectroscopyonline.comarxiv.org They are highly sensitive to the presence of specific functional groups and changes in molecular structure and bonding, making them ideal for characterizing N-benzyloxyacrylamide and monitoring its polymerization. youtube.comyoutube.com

IR Spectroscopy: The IR spectrum of N-benzyloxyacrylamide is characterized by strong absorption bands corresponding to the N-H stretch, C=O stretch (Amide I band), and N-H bend/C-N stretch (Amide II band) of the acrylamide group. The positions of these bands are sensitive to hydrogen bonding and the local environment. The disappearance of the C=C stretching vibration and the persistence of the amide bands during polymerization provide a straightforward method for monitoring the reaction progress.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com The C=C double bond in N-benzyloxyacrylamide gives a strong Raman signal, which decreases in intensity as the polymerization proceeds. This makes Raman spectroscopy an excellent tool for quantitative analysis of monomer conversion.

Table 2: Key Vibrational Modes of N-Benzyloxyacrylamide for Spectroscopic Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Application |

| N-H Stretch | 3200-3400 | IR | Characterization, hydrogen bonding analysis |

| C=O Stretch (Amide I) | 1640-1680 | IR, Raman | Characterization, monitoring polymerization |

| C=C Stretch | 1620-1640 | Raman | Monomer conversion analysis |

| N-H Bend (Amide II) | 1520-1570 | IR | Characterization, conformational analysis |

Wavenumber ranges are approximate and can be influenced by the physical state and intermolecular interactions. researchgate.net

Mass Spectrometry (MS) for Reaction Pathway Analysis and Polymer End-Group Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information on molecular weight and structure. researchgate.net It is invaluable for analyzing the products of N-benzyloxyacrylamide synthesis and for characterizing the resulting polymers.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). longdom.orglibretexts.org This precision allows for the unambiguous determination of the elemental composition of N-benzyloxyacrylamide, confirming its molecular formula. nfdi4chem.denfdi4chem.de In the context of its synthesis, HRMS can be used to identify and confirm the structure of the desired product and any potential byproducts with high confidence. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile molecules like polymers. libretexts.orgnih.gov ESI-MS can be used to analyze oligomers and polymers of N-benzyloxyacrylamide, providing information about the distribution of polymer chain lengths and the identity of the end groups. researchgate.netnih.gov By analyzing the mass differences between adjacent peaks in the polymer distribution, the mass of the repeating monomer unit can be confirmed. Tandem mass spectrometry (MS/MS) can be employed to fragment the polymer ions, providing further structural information about the polymer backbone and end groups, which is crucial for understanding the initiation and termination steps of the polymerization process. mdpi.com

X-ray Diffraction (XRD) for Crystal Structure Determination of N-Benzyloxyacrylamide Analogues

For instance, studies on various functionalized acrylamides have successfully employed single-crystal XRD to confirm their molecular structures. rsc.orgrsc.orgacs.orgbeilstein-journals.org Research on N-[(dialkylamino)methyl]prop-2-enamide hydrochloride, for example, has provided detailed structural information from its XRD data. rsc.org Similarly, the crystal structures of spirooxindole derivatives synthesized from acrylamides have been elucidated, confirming the regiochemistry of the cycloaddition reactions. beilstein-journals.org

In a hypothetical analysis of an N-benzyloxyacrylamide analogue, a suitable single crystal would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be analyzed to determine the unit cell dimensions, space group, and ultimately the electron density map, from which the atomic positions can be resolved.

Hypothetical Crystallographic Data for an N-Benzyloxyacrylamide Analogue

Below is a table of hypothetical crystallographic data that one might expect for a crystalline analogue of N-benzyloxyacrylamide. This data is modeled after published data for similar organic molecules. mdpi.com

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₀H₁₁NO₂ |

| Formula Weight | 177.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 16.789(6) |

| β (°) | 98.76(3) |

| Volume (ų) | 912.3(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.291 |

| Absorption Coeff. (mm⁻¹) | 0.092 |

| F(000) | 376 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| θ range for data collection | 2.50 to 28.00° |

| Reflections collected | 5432 |

| Independent reflections | 2100 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.068, wR2 = 0.148 |

This level of detailed structural information would confirm the planar geometry of the acrylamide group and the conformation of the benzyloxy substituent, providing crucial insights into potential intermolecular interactions that could influence polymerization behavior and the properties of the resulting polymer.

Advanced Chromatographic Techniques (e.g., GPC, HPLC) for Polymer Molar Mass Distribution and Purity Assessment

Advanced chromatographic techniques are indispensable for characterizing the polymers derived from N-benzyloxyacrylamide. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and High-Performance Liquid Chromatography (HPLC) are powerful methods for determining the molar mass distribution and assessing the purity of polymeric materials. tandfonline.comnih.gov

Gel Permeation Chromatography (GPC)

GPC separates molecules based on their hydrodynamic volume in solution. tandfonline.com This technique is the cornerstone for determining the number-average molar mass (Mₙ), weight-average molar mass (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of a polymer sample. rsc.orgresearchgate.net The PDI provides a measure of the breadth of the molar mass distribution. For polymers synthesized via controlled radical polymerization techniques, a narrow PDI (typically < 1.5) is expected, indicating a more uniform chain length. researchgate.net

The analysis of poly(N-benzyloxyacrylamide) by GPC would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. osti.gov Larger polymer coils are excluded from the pores and elute first, while smaller coils permeate the pores to a greater extent and elute later. The elution profile is monitored by a detector, typically a refractive index (RI) detector, and calibrated against polymer standards of known molar mass, such as polystyrene. tandfonline.com

Hypothetical GPC Data for Poly(N-benzyloxyacrylamide)

The following table presents hypothetical GPC data for two samples of poly(N-benzyloxyacrylamide) synthesized under different conditions, illustrating how this technique can be used to compare polymerization outcomes.

| Sample ID | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Elution Time (min) |

| PNBzA-01 (FRP) | 25,000 | 55,000 | 2.2 | 18.5 |

| PNBzA-02 (RAFT) | 35,000 | 42,000 | 1.2 | 17.2 |

FRP: Free Radical Polymerization; RAFT: Reversible Addition-Fragmentation chain-Transfer polymerization

This data would suggest that the RAFT polymerization (PNBzA-02) yielded a polymer with a more controlled molar mass and a narrower distribution compared to the conventional free radical polymerization (PNBzA-01).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for both the analysis of the N-benzyloxyacrylamide monomer and the characterization of its polymers. For the monomer, reversed-phase HPLC can be employed to assess its purity by separating it from any starting materials or by-products from its synthesis. researchgate.net

In the context of the polymer, HPLC can be used in different modes. For instance, gradient elution HPLC can separate oligomeric species or analyze the composition of copolymers containing N-benzyloxyacrylamide. jku.at Furthermore, HPLC can be used to assess the purity of the polymer by detecting any unreacted monomer or other small-molecule impurities. nih.govrsc.org The choice of the stationary phase, mobile phase, and detector (e.g., UV-Vis, RI) is critical and depends on the specific properties of the polymer and the impurities being targeted. rsc.orgnih.gov

Hypothetical HPLC Purity Analysis of N-Benzyloxyacrylamide Monomer

A reversed-phase HPLC analysis of the N-benzyloxyacrylamide monomer could yield the following results, indicating a high degree of purity.

| Compound | Retention Time (min) | Area % |

| N-Benzyloxyacrylamide | 8.2 | 99.5 |

| Impurity 1 (e.g., Benzyl alcohol) | 3.5 | 0.3 |

| Impurity 2 (e.g., Acrylamide) | 2.1 | 0.2 |

Computational and Theoretical Studies on N Benzyloxyacrylamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which solve the electronic Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. beilstein-journals.org These methods can elucidate the distribution of electrons and predict how a molecule will behave in a chemical reaction.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. core.ac.uk Instead of calculating the complex many-electron wavefunction, DFT determines the electronic structure based on the much simpler electron density. core.ac.ukd-nb.info This approach is widely used to study the electronic properties and reactivity of monomers like N-benzyloxyacrylamide.

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. beilstein-journals.org For N-benzyloxyacrylamide, a smaller HOMO-LUMO gap would suggest higher reactivity toward polymerization or other chemical transformations. DFT calculations can precisely map the spatial distribution of these orbitals, identifying the most probable sites for electrophilic or nucleophilic attack. For instance, in a reaction, the vinyl group is the expected site of reactivity, which would be reflected in the localization of the frontier orbitals. researchgate.net

Furthermore, DFT is instrumental in mapping the potential energy surface of a reaction, particularly in locating transition states. nih.govacs.orgresearchgate.net A transition state represents the highest energy point along a reaction coordinate and is critical for determining the reaction's activation energy and rate. nih.gov For reactions involving N-benzyloxyacrylamide, such as its use in cross-metathesis with other olefins, DFT calculations can elucidate the mechanism. nih.govacs.orgbeilstein-journals.orgcaltech.edu Researchers can model the approach of the monomer to a catalyst, the formation of intermediate metallacyclobutane structures, and the final product release. researchgate.netacs.org By comparing the energy barriers of different pathways, the most likely reaction mechanism can be identified. researchgate.net The choice of functional and basis set is critical for accuracy in DFT calculations.

Table 1: Common DFT Functionals and Basis Sets for Organic Monomer Calculations

| Functional/Basis Set | Type/Description | Typical Application |

|---|---|---|

| B3LYP | Hybrid GGA Functional | A widely used functional for general-purpose calculations of molecular geometries and energies. researchgate.netredalyc.org |

| M06-2X | Hybrid Meta-GGA Functional | Often provides high accuracy for main-group thermochemistry and reaction barrier heights. nih.gov |

| MPWB1K | Hybrid Meta-GGA Functional | Specifically parameterized to give good results for reaction kinetics. researchgate.net |

| 6-31G(d) | Pople-style Basis Set | A common, computationally efficient basis set for geometry optimizations. researchgate.netredalyc.org |

| 6-311+G(d,p) | Pople-style Basis Set | A larger basis set including diffuse and polarization functions, suitable for more accurate energy calculations. anu.edu.au |

| cc-pVTZ | Correlation-consistent Basis Set | A high-accuracy basis set used for benchmark calculations and precise energy evaluations. researchgate.net |

This table provides examples of functionals and basis sets commonly employed in DFT studies of organic molecules and their reactions.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. anu.edu.au While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory often provide higher accuracy, serving as a benchmark for other methods.

These methods are particularly valuable for elucidating complex reaction mechanisms where electron correlation effects are significant. For N-benzyloxyacrylamide, ab initio calculations can be used to study the detailed mechanism of its free-radical polymerization. researchgate.net This would involve modeling the initiation step (formation of a radical), the propagation step (addition of the radical to a monomer), and termination steps. anu.edu.au By calculating the energies of reactants, intermediates, transition states, and products for each step, a complete energy profile of the polymerization can be constructed. chemrxiv.org

Ab initio studies can also powerfully model the influence of the solvent on the reaction mechanism. For a polar monomer like N-benzyloxyacrylamide, hydrogen bonding with solvent molecules (e.g., water) can significantly alter the stability of the transition state and thus the rate of polymerization. researchgate.net By including explicit solvent molecules in the calculation, researchers can gain a detailed understanding of how the solvent participates in and mediates the reaction.

Molecular Dynamics Simulations for Polymer Conformation and Self-Assembly

While quantum mechanics is essential for understanding chemical reactions, classical Molecular Dynamics (MD) simulations are the preferred tool for studying the large-scale conformational behavior and dynamics of polymers. mdpi.commdpi.combohrium.com MD simulations model a system of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system as a function of its atomic coordinates. rsc.org

For poly(N-benzyloxyacrylamide), MD simulations can provide critical insights into its behavior in different environments. By simulating a single polymer chain or multiple chains in a simulation box (often with a solvent), one can study various properties: